molecular formula C13H16F3NO2 B13962546 Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13962546
M. Wt: 275.27 g/mol
InChI Key: UDPFWBVJGINNSL-UHFFFAOYSA-N
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Description

Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-(trifluoromethyl)benzoate
  • Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate
  • Ethyl 4-(trifluoromethyl)benzoate

Comparison: Ethyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both an ethyl group and a trifluoromethyl group attached to the benzoate moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 2-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-7-5-6-8-11(10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

UDPFWBVJGINNSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C(=O)OCC)C(F)(F)F

Origin of Product

United States

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